molecular formula C16H24N2O3 B3975135 N-(2-ethylhexyl)-2-methyl-3-nitrobenzamide

N-(2-ethylhexyl)-2-methyl-3-nitrobenzamide

Cat. No.: B3975135
M. Wt: 292.37 g/mol
InChI Key: LOYMUVPTEBXLAB-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-2-methyl-3-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with an ethylhexyl group and a methyl group

Properties

IUPAC Name

N-(2-ethylhexyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-6-8-13(5-2)11-17-16(19)14-9-7-10-15(12(14)3)18(20)21/h7,9-10,13H,4-6,8,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYMUVPTEBXLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)-2-methyl-3-nitrobenzamide typically involves the nitration of a benzene derivative followed by the introduction of the ethylhexyl and methyl groups. One common method includes the nitration of 2-methylbenzamide using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. Subsequently, the ethylhexyl group is introduced through an alkylation reaction using 2-ethylhexyl bromide in the presence of a base such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are typically carried out in reactors equipped with temperature and pressure control to ensure the safety and efficiency of the reactions. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylhexyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the ethylhexyl group may be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: N-(2-ethylhexyl)-2-methyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding alcohols or carboxylic acids.

Scientific Research Applications

Chemistry: N-(2-ethylhexyl)-2-methyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes.

Industry: this compound is used in the production of specialty chemicals and materials. It may be employed in the formulation of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-2-methyl-3-nitrobenzamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The nitro group may also play a role in generating reactive oxygen species, leading to oxidative stress in target cells.

Comparison with Similar Compounds

    N-(2-ethylhexyl)-2-methyl-3-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.

    N-(2-ethylhexyl)-2-methyl-3-chlorobenzamide: A compound with a chlorine atom replacing the nitro group.

    N-(2-ethylhexyl)-2-methyl-3-hydroxybenzamide: A compound with a hydroxyl group replacing the nitro group.

Uniqueness: N-(2-ethylhexyl)-2-methyl-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethylhexyl and methyl groups further enhances its lipophilicity and ability to interact with hydrophobic environments, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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